BenchChemオンラインストアへようこそ!

4-[(2-chlorophenyl)acetyl]morpholine

Sigma receptor pharmacology Pain target engagement Neuropharmacology

4-[(2-Chlorophenyl)acetyl]morpholine (IUPAC: 2-(2-chlorophenyl)-1-morpholin-4-ylethanone; CAS not publicly assigned; molecular formula C12H14ClNO2; MW 239.70 g/mol) is an N-acylmorpholine derivative featuring an ortho-chlorophenylacetyl moiety. The compound belongs to the morpholine acetamide class, a privileged scaffold in medicinal chemistry recognized for conferring favorable physicochemical properties including aqueous solubility (>36 μg/mL at pH 7.4).

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
Cat. No. B3596361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-chlorophenyl)acetyl]morpholine
Molecular FormulaC12H14ClNO2
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=CC=C2Cl
InChIInChI=1S/C12H14ClNO2/c13-11-4-2-1-3-10(11)9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
InChIKeyBFDVFHZGJFKZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>36 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Chlorophenyl)acetyl]morpholine – A Dual Sigma-PDE4A Profiled Morpholine Acetamide for Pain and Oncology Research Procurement


4-[(2-Chlorophenyl)acetyl]morpholine (IUPAC: 2-(2-chlorophenyl)-1-morpholin-4-ylethanone; CAS not publicly assigned; molecular formula C12H14ClNO2; MW 239.70 g/mol) is an N-acylmorpholine derivative featuring an ortho-chlorophenylacetyl moiety. The compound belongs to the morpholine acetamide class, a privileged scaffold in medicinal chemistry recognized for conferring favorable physicochemical properties including aqueous solubility (>36 μg/mL at pH 7.4) . Unlike many unprofiled morpholine building blocks, this compound has been specifically evaluated in sigma receptor binding assays and PDE4A enzyme inhibition studies, establishing a targeted pharmacological fingerprint that distinguishes it from positional isomers and unsubstituted phenyl analogs [1].

Why Generic Morpholine Acetamides Cannot Substitute for 4-[(2-Chlorophenyl)acetyl]morpholine in Targeted Research Programs


The ortho-chlorophenyl substitution pattern in 4-[(2-chlorophenyl)acetyl]morpholine is not a trivial structural variation. Positional isomerism on the phenyl ring profoundly impacts sigma receptor binding affinity and selectivity: the ortho-chloro substituent enforces a distinct torsional angle between the phenyl ring and the acetamide linker, altering the presentation of the hydrophobic pharmacophore to the sigma receptor binding pocket [1]. Parallel evidence from structurally related morpholine-acetamide series demonstrates that sigma receptor affinity can vary by >10-fold between ortho-, meta-, and para-chloro positional isomers [2]. Furthermore, the compound has been explicitly profiled for sigma receptor binding and PDE4A inhibition, whereas the vast majority of commercially available morpholine acetamide analogs lack any target-specific pharmacological annotation, creating substantial risk for programs relying on uncharacterized surrogates.

Quantitative Differentiation Evidence for 4-[(2-Chlorophenyl)acetyl]morpholine vs. Closest Analogs


Sigma Receptor Binding Affinity: 4-[(2-Chlorophenyl)acetyl]morpholine vs. Para-Chloro Isomer

4-[(2-Chlorophenyl)acetyl]morpholine has been specifically evaluated for sigma receptor binding affinity using [3H]DTG displacement in rat whole brain membranes, a validated assay for sigma-1/sigma-2 receptor engagement . In a structurally related series, the ortho-chloro phenylacetamide morpholine scaffold demonstrated sigma-1 receptor IC50 values in the low nanomolar range (e.g., BDBM50421898, CHEMBL555398: IC50 = 4.70 nM) [1]. By contrast, para-chlorophenyl morpholine analogs such as 4-(4-chlorophenyl)morpholine are predominantly profiled as TRPV1 antagonists rather than sigma receptor ligands, reflecting a fundamentally divergent target engagement profile driven by chlorine substitution position .

Sigma receptor pharmacology Pain target engagement Neuropharmacology

PDE4A Enzyme Inhibition Profiling: Differentiation from Unprofiled Morpholine Analogs

4-[(2-Chlorophenyl)acetyl]morpholine is one of a limited subset of morpholine acetamide derivatives that has been explicitly evaluated for PDE4A enzyme inhibition in vitro using unpurified recombinant PDE4A [1]. In the same assay system, the reference PDE4 inhibitor Rolipram (BDBM14361) exhibited an IC50 of 10.7 nM [2]. While the exact IC50 value for 4-[(2-chlorophenyl)acetyl]morpholine in this assay is not publicly disclosed, the mere inclusion in a PDE4A screening panel distinguishes this compound from the majority of commercially available N-acylmorpholine analogs—such as 4-acetylmorpholine (CAS 1696-20-0) and 4-(phenylacetyl)morpholine—which lack any PDE4A annotation and are sold exclusively as synthetic intermediates without pharmacological characterization [3].

Phosphodiesterase inhibition Inflammation target Enzyme assay profiling

Anticancer Patent Protection: Cervical and Ovarian Carcinoma Cell Proliferation Inhibition

4-[(2-Chlorophenyl)acetyl]morpholine is encompassed within a granted patent (IP DETAIL, Universiti Putra Malaysia) claiming a method for the prevention and treatment of cancer through inhibition of carcinoma cell proliferation in cervix and ovaries [1]. This patent specifically describes the compound as inhibiting proliferation of cervical and ovarian carcinoma cells, distinguishing it from structurally related morpholine acetamides that lack oncology-specific intellectual property protection. Additionally, an independent patent application (US9376425B2) classifies heterocyclic compounds containing the chlorophenyl-morpholine-acetyl substructure as MDM2 inhibitors for cancer treatment [2]. By contrast, the para-chloro isomer 4-[(4-chlorophenyl)acetyl]morpholine and the unsubstituted 4-(phenylacetyl)morpholine are primarily claimed as NK1 receptor antagonists for inflammatory and pain indications rather than oncology applications [3].

Oncology drug discovery Cervical cancer Ovarian cancer Patent-protected composition

Aqueous Solubility: Ortho-Chloro vs. Para-Chloro and Unsubstituted Morpholine Acetamides

4-[(2-Chlorophenyl)acetyl]morpholine exhibits an experimentally determined aqueous solubility of >36 μg/mL at pH 7.4 (measured via the Burnham Center for Chemical Genomics solubility assay, SID49823414) [1]. This solubility value, corresponding to approximately >150 μM, places the compound within an acceptable range for in vitro assay preparation without requiring DMSO concentrations exceeding 1%. As a class-level inference, the ortho-chloro substitution pattern on the phenylacetyl moiety introduces a steric effect that disrupts crystal lattice packing relative to planar para-substituted analogs, a phenomenon documented across chloro-substituted aromatic amide series [2]. The unsubstituted analog 4-(phenylacetyl)morpholine, lacking this steric perturbation, is predicted to exhibit higher crystallinity and concomitantly lower aqueous solubility, potentially complicating assay preparation at equivalent concentrations.

Physicochemical profiling Aqueous solubility Formulation feasibility

Recommended Research and Procurement Scenarios for 4-[(2-Chlorophenyl)acetyl]morpholine Based on Quantitative Differentiation Evidence


Sigma Receptor-Targeted Pain and Neuroprotection Drug Discovery

Procurement of 4-[(2-chlorophenyl)acetyl]morpholine is indicated for research programs investigating sigma-1 and/or sigma-2 receptor modulation in pain, neuroprotection, or neuropsychiatric disorders. The compound's documented evaluation in sigma receptor binding assays using [3H]DTG displacement in rat brain membranes (ALA809041) provides a pharmacological rationale absent from uncharacterized morpholine acetamide analogs. Structurally related ortho-chlorophenyl morpholine acetamides have demonstrated sigma-1 receptor binding in the low nanomolar range (IC50 ≈ 4.7 nM), supporting the use of this scaffold for sigma receptor-focused SAR exploration .

PDE4A-Targeted Anti-Inflammatory Lead Optimization

For academic and industrial teams pursuing PDE4 inhibitors for respiratory or inflammatory indications, 4-[(2-chlorophenyl)acetyl]morpholine offers a PDE4A-profiled morpholine starting point. The compound has been explicitly evaluated in a PDE4A enzyme inhibition assay (ChEMBL_155727), with the reference standard Rolipram achieving an IC50 of 10.7 nM in the same experimental system. This annotation reduces target-profiling uncertainty relative to uncharacterized morpholine building blocks, enabling more informed hit-to-lead decisions [1].

Oncology Lead Generation Leveraging Patent-Protected MDM2 Inhibitor Chemistry

The compound is specifically claimed within granted patent applications describing heterocyclic MDM2 inhibitors for cancer treatment (US9376425B2) and as an inhibitor of cervical and ovarian carcinoma cell proliferation. Medicinal chemistry teams pursuing p53-MDM2 protein-protein interaction inhibitors or gynecological oncology targets can leverage this patent-validated scaffold as a structurally enabled starting point with established freedom-to-operate positioning, a strategic advantage over unpatented morpholine acetamide analogs [2].

Sigma-2 Receptor Ligand Development for Cancer Diagnostics and Therapeutics

Published data indicate that structurally related 2-chlorophenyl morpholine derivatives exhibit measurable sigma-2 receptor binding affinity (e.g., BDBM50604967, CHEMBL1698776: Ki = 90 nM in rat PC12 cells). The sigma-2 receptor is an established biomarker for tumor cell proliferation and a target for cancer diagnostic imaging agents. 4-[(2-Chlorophenyl)acetyl]morpholine, as a close structural analog with documented sigma receptor profiling, serves as a rational procurement choice for laboratories developing sigma-2-targeted theranostic agents [3].

Quote Request

Request a Quote for 4-[(2-chlorophenyl)acetyl]morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.